molecular formula C11H9ClN2O3 B6211424 4-chloro-8-ethoxy-3-nitroquinoline CAS No. 1974746-74-1

4-chloro-8-ethoxy-3-nitroquinoline

Cat. No.: B6211424
CAS No.: 1974746-74-1
M. Wt: 252.65 g/mol
InChI Key: BQUFHGCIBGQOQT-UHFFFAOYSA-N
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Description

4-chloro-8-ethoxy-3-nitroquinoline is a quinoline derivative with the molecular formula C11H9ClN2O3. It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes at least one atom other than carbon. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-8-ethoxy-3-nitroquinoline typically involves the nitration of 4-chloro-8-ethoxyquinoline. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as a solvent .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry practices. These include the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts such as molecular iodine or nano ZnO . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-8-ethoxy-3-nitroquinoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline N-oxide derivatives, while reduction can produce aminoquinoline derivatives .

Scientific Research Applications

Chemistry

4-Chloro-8-ethoxy-3-nitroquinoline serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique functional groups allow it to participate in diverse chemical reactions including:

  • Oxidation: Producing quinoline N-oxide derivatives.
  • Reduction: Yielding aminoquinoline derivatives.
  • Substitution Reactions: Facilitating the introduction of different functional groups.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules:

  • The nitro group can be reduced to reactive intermediates that bind to DNA or proteins, leading to biological effects.
  • Studies have shown its efficacy against various pathogens, including bacterial strains such as E. coli and Staphylococcus aureus .

Medical Applications

The compound is being investigated for its potential in developing new therapeutic agents:

  • Anticancer Agents: Its derivatives are explored for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Agents: The compound's structure suggests possible applications in treating infections, particularly those resistant to standard antibiotics .

Case Studies

  • Antimicrobial Activity Study:
    A study evaluated the antimicrobial effects of various quinoline derivatives against six pathogenic strains. The results indicated that certain derivatives exhibited remarkable antibacterial activity with minimal inhibitory concentrations (MIC) significantly lower than standard antibiotics .
  • Anticancer Research:
    Another investigation focused on the anticancer potential of quinoline derivatives, including this compound. The findings suggested that these compounds could effectively inhibit the growth of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Biological Activity

4-Chloro-8-ethoxy-3-nitroquinoline is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C11H9ClN2O3
  • Molecular Weight: 252.65 g/mol
  • CAS Number: 1974746-74-1
  • IUPAC Name: this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is known to inhibit enzymes that play critical roles in inflammatory processes, such as lysozyme and β-glucuronidase. Additionally, its nitro group can undergo reduction, leading to reactive intermediates that may exert cytotoxic effects on cancer cells .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In comparative studies, this compound has shown effectiveness against various bacterial strains, similar to other quinoline compounds like 8-hydroxyquinoline. Its mechanism involves disrupting bacterial cell wall synthesis and protein production, leading to cell death .

Table 1: Antimicrobial Activity Comparison

CompoundTarget StrainsMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
8-HydroxyquinolineEscherichia coli16 µg/mL
3-NitroquinolinePseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has been studied for its anticancer properties, particularly against various human cancer cell lines. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Notably, it has shown comparable efficacy to established anticancer agents in certain assays .

Case Study: Anticancer Efficacy

In a study evaluating the antiproliferative effects of various quinoline derivatives, including this compound, it was found to significantly reduce cell viability in human lung (A549) and colon (HCT116) cancer cell lines. The compound's effectiveness was attributed to its ability to induce oxidative stress within cancer cells, leading to increased apoptosis rates .

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the quinoline ring or substitution patterns can significantly influence its antimicrobial and anticancer properties. For instance, the presence of the nitro group at the 3-position enhances its reactivity and biological potency compared to other derivatives .

Properties

CAS No.

1974746-74-1

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

4-chloro-8-ethoxy-3-nitroquinoline

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-9-5-3-4-7-10(12)8(14(15)16)6-13-11(7)9/h3-6H,2H2,1H3

InChI Key

BQUFHGCIBGQOQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

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